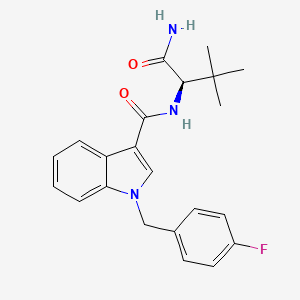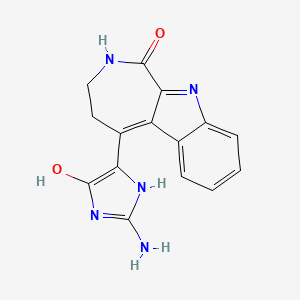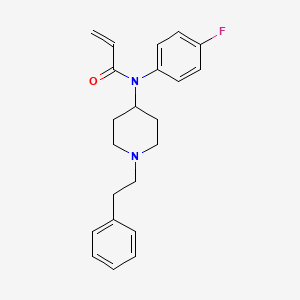![molecular formula C27H30N4O3 B10774998 N'-hydroxy-N-[[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide](/img/structure/B10774998.png)
N'-hydroxy-N-[[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound has garnered attention due to its potential therapeutic and environmental applications.
Preparation Methods
The synthesis of N’-hydroxy-N-[[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide involves several steps. One common method includes the reaction of N-phenylaniline with 4-formylbenzoic acid to form an intermediate Schiff base. This intermediate is then reacted with octanediamide in the presence of a suitable catalyst to yield the final product. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol .
Chemical Reactions Analysis
N’-hydroxy-N-[[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, platinum), and varying temperatures depending on the desired reaction.
Scientific Research Applications
N’-hydroxy-N-[[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: It is being investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-hydroxy-N-[[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including the disruption of cellular processes and induction of cell death in cancer cells .
Comparison with Similar Compounds
N’-hydroxy-N-[[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide can be compared with other similar compounds, such as:
N-hydroxy sulfonamides: These compounds are used as sulfenylating agents and have similar functional groups but differ in their reactivity and applications.
N-phenyl pyridylcarbohydrazides: These compounds exhibit broad-spectrum antifungal activity and have a different mechanism of action compared to N’-hydroxy-N-[[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide.
Properties
Molecular Formula |
C27H30N4O3 |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
N'-hydroxy-N-[[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide |
InChI |
InChI=1S/C27H30N4O3/c32-26(15-9-1-2-10-16-27(33)30-34)29-28-21-22-17-19-25(20-18-22)31(23-11-5-3-6-12-23)24-13-7-4-8-14-24/h3-8,11-14,17-21,34H,1-2,9-10,15-16H2,(H,29,32)(H,30,33) |
InChI Key |
KXWWYFKVBFUVIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=NNC(=O)CCCCCCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S,4R,5R,6S)-2-[[(3R,5S,8S,9S,10R,12S,13S,14S,17R)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10774929.png)

![(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10774936.png)
![3-(4-methoxyphenyl)-7-[(2S,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B10774943.png)
![[6-[[bis(prop-2-enyl)amino]methylidene]-1,5-dihydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-10-yl] acetate](/img/structure/B10774947.png)
![acetic acid;(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B10774956.png)
![(2R,3R,4S,5S,6R)-2-((3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-((S)-2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B10774957.png)
![[(1S,4S,5R,6S,8S,13S,16S)-11-ethyl-8,16-dihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate](/img/structure/B10774962.png)
![(1S,4S,5S,6S,8S,9S,13R,16S)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10774963.png)
![N'-hydroxy-N-[(Z)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide](/img/structure/B10774965.png)


![(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10774982.png)

